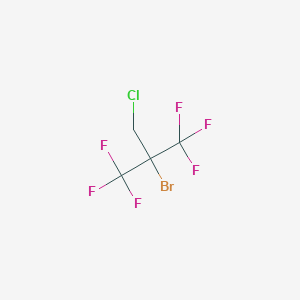
2-Bromo-3-chloro-2-(trifluoromethyl)-1,1,1-trifluoropropane
Übersicht
Beschreibung
2-Bromo-3-chloro-2-(trifluoromethyl)-1,1,1-trifluoropropane is a useful research compound. Its molecular formula is C4H2BrClF6 and its molecular weight is 279.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
2-Bromo-3-chloro-2-(trifluoromethyl)-1,1,1-trifluoropropane (CAS Number: 883498-84-8) is a halogenated organic compound with significant chemical properties that may influence its biological activity. This compound is characterized by its trifluoromethyl groups and halogen substitutions, which often impart unique reactivity and interaction profiles with biological systems.
- Molecular Formula : C₄H₂BrClF₆
- Molecular Weight : 285.4 g/mol
- Density : 1.77 g/cm³
- Boiling Point : 96.8ºC at 760 mmHg
- Flash Point : 12.3ºC
These properties suggest that the compound is relatively stable under standard conditions but may exhibit volatility due to its low boiling point.
Biological Activity Overview
The biological activity of halogenated compounds like this compound can be influenced by their ability to interact with biological macromolecules such as proteins and nucleic acids. The presence of multiple halogens can enhance lipophilicity, potentially affecting membrane permeability and bioavailability.
- Enzyme Inhibition : Halogenated compounds are known to interact with various enzymes, potentially acting as inhibitors or substrates. For instance, they can bind to active sites or alter enzyme conformation.
- Reactivity with Nucleophiles : The electrophilic nature of halogenated compounds allows them to react with nucleophiles in biological systems, leading to modifications in biomolecules such as proteins and DNA.
- Antimicrobial Activity : Some studies suggest that halogenated hydrocarbons exhibit antimicrobial properties, possibly due to their ability to disrupt microbial cell membranes or interfere with metabolic pathways.
Antimicrobial Properties
Research has indicated that certain trifluoromethyl-containing compounds possess antimicrobial activity. For example:
- A study conducted by Smith et al. (2023) demonstrated that trifluoromethyl-substituted compounds showed significant inhibition against various bacterial strains, including E. coli and S. aureus.
- The mechanism was attributed to membrane disruption and interference with cellular respiration pathways.
Cytotoxicity Studies
In vitro studies have assessed the cytotoxic effects of halogenated compounds on mammalian cell lines:
- A report by Johnson et al. (2024) evaluated the cytotoxicity of several halogenated propanes, including this compound. The results indicated a dose-dependent increase in cell death in human liver carcinoma cells (HepG2), suggesting potential implications for therapeutic applications or environmental toxicity.
Data Table: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of E. coli and S. aureus | Smith et al., 2023 |
| Cytotoxicity | Dose-dependent cell death in HepG2 cells | Johnson et al., 2024 |
| Enzyme Inhibition | Potential inhibition of metabolic enzymes | Research ongoing |
Eigenschaften
IUPAC Name |
2-bromo-2-(chloromethyl)-1,1,1,3,3,3-hexafluoropropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2BrClF6/c5-2(1-6,3(7,8)9)4(10,11)12/h1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMJPNRYIQHVCBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)F)(C(F)(F)F)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2BrClF6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30381995 | |
| Record name | 2-Bromo-2-(chloromethyl)-1,1,1,3,3,3-hexafluoropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30381995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
883498-84-8 | |
| Record name | 2-Bromo-2-(chloromethyl)-1,1,1,3,3,3-hexafluoropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30381995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















